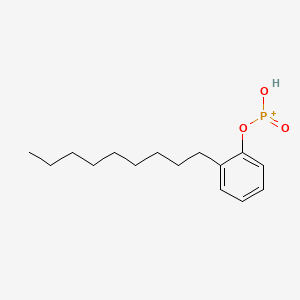

(Nonylphenyl) hydrogen phosphonate

Description

Contextualization of Organophosphonate Chemistry

Organophosphonates are a broad class of organic compounds characterized by the presence of a carbon-to-phosphorus (C-P) bond. wikipedia.org This direct linkage distinguishes them from phosphate (B84403) esters, which feature a P-O-C bond. The C-P bond is chemically robust and resistant to enzymatic and hydrolytic cleavage, which imparts significant stability to these molecules. wikipedia.org Organophosphonates exist in various forms, including phosphonic acids and their corresponding esters, and are integral to numerous scientific and industrial fields. wikipedia.orgphosphonates.org

The synthesis of organophosphonates can be achieved through several key reactions, with the Michaelis-Arbuzov reaction being a primary method for forming the C-P bond. organic-chemistry.org Other significant synthetic routes include the Pudovik reaction and the hydrophosphonylation of alkenes. nih.govrsc.org The versatility of their synthesis allows for the creation of a wide array of structures with tailored properties. organic-chemistry.org

Due to their unique characteristics, organophosphonates have found widespread applications. atamanchemicals.comepa.govelchemy.comrimpro-india.comchemsafetypro.com They are utilized as industrial water treatment agents to prevent scale formation and corrosion, as plasticizers and stabilizers in polymers, and as flame retardants. phosphonates.orgwikipedia.orgaloki.hugoogle.com In the agricultural sector, they are active ingredients in herbicides. wikipedia.org Furthermore, in medicinal chemistry, phosphonate (B1237965) groups serve as stable bioisosteres for phosphates in drug design. wikipedia.org The ability of phosphonates to chelate metal ions also makes them valuable in various industrial processes and as contrast agents in medical imaging. wikipedia.org

Academic Significance and Historical Perspectives of (Nonylphenyl) Hydrogen Phosphonate Research

The specific compound, this compound, belongs to the sub-class of aryl H-phosphonates. H-phosphonates, in general, are notable for their unique reactivity, existing in a tautomeric equilibrium between a tetracoordinate phosphonate form and a tricoordinate phosphite (B83602) form. researchgate.net This dual reactivity makes them valuable intermediates in the synthesis of a wide range of other organophosphorus compounds. nih.gov Research into H-phosphonates has been significant, particularly in the field of oligonucleotide and nucleotide analog synthesis, where they serve as key building blocks. nih.govfrontiersin.orgrsc.org

The historical context of this compound is intrinsically linked to its precursors, nonylphenol and phosphorus-containing reagents. Nonylphenols, which are alkylphenols produced by the alkylation of phenol (B47542) with nonene, were first synthesized in 1940. wikipedia.orgresearchgate.net They became commercially important as precursors to nonylphenol ethoxylates, which are widely used as surfactants in detergents, paints, and other industrial applications. atamanchemicals.comelchemy.comrimpro-india.comwikipedia.org Another significant derivative is tris(nonylphenyl) phosphite (TNPP), which has been used for decades as an antioxidant and stabilizer in polymers like rubber and plastics. wikipedia.orgaloki.huresearchgate.net

The study of the hydrolysis of phosphites such as TNPP indicates that they can break down to form diaryl hydrogen phosphites, in this case, bisthis compound. google.com While specific academic research focusing exclusively on this compound is not widely documented in publicly available literature, its significance can be inferred from its position as a potential intermediate or byproduct in the chemistry of more complex nonylphenol-based phosphites and phosphonates. The study of aryl H-phosphonates is an active area of research, with investigations into their synthesis, reactivity, and application in creating more complex molecules. nih.govacs.org

Scope and Research Imperatives for this compound

The current body of scientific literature does not extensively cover dedicated research on this compound. This indicates a significant knowledge gap and presents several imperatives for future research.

A primary research imperative is the definitive synthesis and characterization of this compound. While its formation can be postulated from the partial hydrolysis of related phosphites, detailed and optimized synthetic routes are yet to be established. google.comresearchgate.net A thorough characterization using modern analytical techniques such as NMR spectroscopy (³¹P, ¹H, ¹³C), mass spectrometry, and X-ray crystallography would be crucial to unequivocally determine its structure and properties.

Further research should focus on exploring the reactivity of this compound as a synthetic intermediate. Given the known reactivity of H-phosphonates, it could serve as a precursor for a variety of novel organophosphorus compounds. nih.gov For instance, it could be used to synthesize new phosphonate esters, amides, or thiophosphonates with potentially interesting biological or material properties. The nonylphenyl group, with its lipophilic character, could impart unique solubility and interaction properties to these new derivatives.

Investigating the potential applications of this compound and its derivatives is another key research direction. Given the established use of related compounds, potential areas of application could include:

Ligands for Catalysis: The phosphonate moiety could act as a ligand for metal catalysts, with the nonylphenyl group influencing the catalyst's solubility and steric environment.

Material Science: It could be explored as a modifier for polymers or as a component in the synthesis of new functional materials, leveraging the properties of both the phosphonate and the nonylphenyl groups.

Surfactant Properties: Given its amphiphilic nature, its potential as a surfactant or emulsifier warrants investigation.

Finally, understanding the environmental fate and behavior of this compound is crucial, especially given the environmental persistence and endocrine-disrupting concerns associated with its parent compound, nonylphenol. chemsafetypro.comaloki.huresearchgate.net

Structure

2D Structure

3D Structure

Properties

CAS No. |

94060-69-2 |

|---|---|

Molecular Formula |

C15H24O3P+ |

Molecular Weight |

283.32 g/mol |

IUPAC Name |

hydroxy-(2-nonylphenoxy)-oxophosphanium |

InChI |

InChI=1S/C15H23O3P/c1-2-3-4-5-6-7-8-11-14-12-9-10-13-15(14)18-19(16)17/h9-10,12-13H,2-8,11H2,1H3/p+1 |

InChI Key |

OMELNGHVALSQTE-UHFFFAOYSA-O |

Canonical SMILES |

CCCCCCCCCC1=CC=CC=C1O[P+](=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Chemistry of Nonylphenyl Hydrogen Phosphonate

Advanced Synthetic Approaches to (Nonylphenyl) Hydrogen Phosphonate (B1237965)

The synthesis of (Nonylphenyl) hydrogen phosphonate and related aryl phosphonates has evolved from classical methods to more sophisticated catalytic and green chemistry-oriented approaches. These modern techniques aim to improve efficiency, selectivity, and the environmental profile of the synthesis.

Exploration of Catalytic Pathways (e.g., Acid-Catalyzed Reactions)

Catalysis offers a powerful tool for the synthesis of phosphonates, often providing milder reaction conditions and higher yields compared to stoichiometric methods. While direct acid-catalyzed esterification of phosphonic acid can be challenging, acid catalysis plays a crucial role in the synthesis of key precursors. For instance, the production of nonylphenol, a primary building block, is frequently achieved through the alkylation of phenol (B47542) with nonene using an acid catalyst. google.com

Transition metal catalysis is a prominent strategy for forming the P-C or P-O bond in phosphonates. Various catalytic systems have been developed for the synthesis of aryl phosphonates, which share structural similarities with the target compound. These include:

Palladium-catalyzed reactions : The Pd-catalyzed Michaelis-Arbuzov reaction allows for the coupling of triaryl phosphites with aryl iodides. organic-chemistry.org Similarly, Pd(PPh₃)₄ has been used for the cross-coupling of H-phosphonate diesters with aryl halides. organic-chemistry.org

Copper-catalyzed reactions : Copper catalysts facilitate the reaction of phosphorus nucleophiles with diaryliodonium salts at room temperature, enabling a rapid P-C bond formation. organic-chemistry.org

Nickel-catalyzed phosphorylation : Efficient phosphorylation can be achieved through nickel-catalyzed coupling of phenyl pivalates with hydrogen phosphoryl compounds. organic-chemistry.org

Zinc(II) catalysis : An environmentally benign catalytic method uses Zn(II) catalysts for the synthesis of phosphite (B83602) diesters from a phosphonylation reagent and alcohols. rsc.org

Organocatalysis has also emerged as a viable, metal-free alternative for the synthesis of functionalized phosphonates, such as the synthesis of 3-pyridylphosphonates from vinylphosphonates and aldehydes. rsc.org

Design and Evaluation of Precursor Compounds

The selection of appropriate precursor compounds is fundamental to the successful synthesis of this compound. The primary precursors are a nonylphenol derivative and a phosphorus-containing reagent.

Nonylphenol Precursors: The synthesis typically starts with nonylphenol, which is industrially produced by the acid-catalyzed alkylation of phenol with nonene. google.com In some methods, ethoxylated nonylphenols are used, where a polyoxyethylene chain is attached to the phenolic oxygen. google.com This modification can influence the properties of the final product.

Phosphorus-Containing Precursors: A variety of phosphorus reagents can be employed to introduce the phosphonate moiety. The choice of reagent dictates the reaction pathway and conditions.

Phosphorus Pentoxide (P₄O₁₀) or Polyphosphoric Acid : These strong phosphorylating agents are used for the direct phosphorylation of nonylphenols or their ethoxylated derivatives. google.comepa.gov The reaction involves the treatment of the nonylphenol compound with the phosphorylating agent, often with heating. google.com

Phosphorus Trichloride (PCl₃) : In the presence of a base like imidazole (B134444) or triazole, PCl₃ can be used to phosphonylate alcohols. frontiersin.org

Diphenyl H-phosphonate (DPHP) : This reagent allows for transesterification with alcohols, including nucleosides, driven by the electrophilicity of the phosphorus center due to the electron-withdrawing phenyl groups. frontiersin.orgnih.gov

Activating Agents : In the H-phosphonate approach, a monoester of H-phosphonic acid is coupled with an alcohol. This condensation requires an activating agent. Pivaloyl chloride is a commonly used activator that reacts with the H-phosphonate monoester to form a reactive mixed anhydride (B1165640) intermediate. frontiersin.orgnih.govnih.gov

A summary of precursor compounds and their roles is presented below.

| Precursor Group | Specific Compound | Role in Synthesis |

| Phenolic Precursor | Nonylphenol | Provides the nonylphenyl hydrophobic group. |

| Ethoxylated Nonylphenol | Provides a modified nonylphenyl group with an ether linkage. google.com | |

| Phosphorus Reagent | Phosphorus Pentoxide | Strong phosphorylating agent for direct reaction with the phenolic -OH group. google.comepa.gov |

| Polyphosphoric Acid | Similar to phosphorus pentoxide, used for direct phosphorylation. google.com | |

| Phosphorus Trichloride (PCl₃) | Phosphonylating reagent, typically used with a base. frontiersin.org | |

| Diphenyl H-phosphonate | Reagent for transesterification to form the phosphonate ester. frontiersin.orgnih.gov | |

| Activating Agent | Pivaloyl Chloride | Activates H-phosphonate monoesters for coupling with alcohols. frontiersin.orgnih.gov |

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes for phosphonates. sciencedaily.combiofueldaily.com The focus is on minimizing hazardous substances, improving atom economy, and reducing energy consumption. sciencedaily.com Key considerations in the context of phosphonate synthesis include:

Catalysis : The shift from stoichiometric reagents to catalytic methods improves efficiency and reduces waste. organic-chemistry.orgrsc.org

Solvent Choice : Research explores the use of more environmentally benign solvents or even solvent-free conditions. researchgate.net

Atom Economy : Reactions like the Michaelis-Arbuzov reaction are inherently atom-economical. youtube.com

Resource Management : Phosphorus is a critical raw material, which underscores the need for efficient synthesis and recycling methods. sciencedaily.combiofueldaily.com

While feasible green chemistry methods have been developed for the general synthesis of phosphonates, significant research is still required for the efficient recovery and recycling of these compounds and the phosphorus they contain. sciencedaily.combiofueldaily.com The development of syntheses that utilize renewable feedstocks and operate under milder, energy-efficient conditions remains an important goal. rsc.org

Elucidation of Reaction Mechanisms and Kinetics

Understanding the reaction mechanisms and kinetics is crucial for optimizing reaction conditions, maximizing yields, and minimizing side products in the synthesis of this compound.

Detailed Mechanistic Investigations of Reaction Pathways

The mechanism of phosphonate formation is highly dependent on the chosen synthetic route.

Michaelis-Arbuzov Reaction: A classic method for forming a C-P bond involves the Arbuzov reaction. In a typical sequence, a trialkyl phosphite acts as a nucleophile, attacking an alkyl halide in an Sₙ2 reaction. youtube.com The resulting phosphonium (B103445) intermediate then undergoes dealkylation, where the halide anion attacks one of the alkoxy carbons, yielding the final phosphonate ester. youtube.com A postulated mechanism for a one-pot synthesis of hydroxymethylene(phosphinyl)phosphonates involves an initial Arbuzov reaction between a phosphite and an acyl chloride to form an α-ketophosphonate intermediate. nih.gov

H-Phosphonate Approach: The H-phosphonate method is a versatile approach for creating phosphonate diesters. The mechanism involves the activation of an H-phosphonate monoester with an activating agent, such as pivaloyl chloride, in the presence of a base like pyridine. frontiersin.orgrsc.org

Formation of a Reactive Intermediate : The activating agent (e.g., pivaloyl chloride) reacts with the H-phosphonate monoester to form a highly reactive mixed phosphonic-carboxylic anhydride. frontiersin.orgrsc.org

Nucleophilic Catalysis : Pyridine can act as a nucleophilic catalyst, attacking the mixed anhydride to form a reactive pyridinium (B92312) adduct. rsc.orgrsc.orgnih.gov The existence of this intermediate is supported by kinetic evidence and the observation that sterically hindered pyridines lead to significantly lower reaction rates. rsc.org

Condensation : The alcohol component (in this case, nonylphenol) attacks the reactive intermediate (either the mixed anhydride or the pyridinium adduct), leading to the formation of the H-phosphonate diester linkage and the release of the activating group. rsc.org

Phosphorylation with P₄O₁₀: The reaction of an alcohol (like nonylphenol) with phosphorus pentoxide is a direct but often complex method. It typically yields a mixture of mono- and diesters of phosphoric acid. google.com The mechanism involves the attack of the alcoholic hydroxyl group on the electrophilic phosphorus atoms of the P₄O₁₀ cage structure, leading to the opening of P-O-P bonds and the formation of phosphate (B84403) esters. epa.gov

Kinetic Studies and Thermodynamic Considerations

Kinetic studies, particularly for the H-phosphonate approach in oligonucleotide synthesis, provide valuable insights that are applicable to the synthesis of this compound.

Kinetic Findings:

The condensation step in the H-phosphonate approach generally follows second-order kinetics, with the reaction rate being dependent on the concentrations of the H-phosphonate, the alcohol component, and the base (e.g., pyridine). rsc.org

The use of pivaloyl chloride as an activator can be influenced by the presence of pivalate (B1233124) ions, which can retard the reaction by affecting the equilibrium between the mixed anhydride and the more reactive pyridinium intermediate. rsc.org

Thermodynamic Data: Detailed thermodynamic data for the synthesis of this compound specifically is not widely available in the literature. However, general principles can be applied. The formation of the P-O-C bond is an exergonic process. Thermodynamic considerations are crucial in understanding the stability of intermediates and transition states.

For instance, in the H-phosphonate condensation, the activation entropies have been estimated to be slightly positive. rsc.org This suggests a transition state that arises from the attack of the alcohol on the reactive intermediate, but with a significant degree of bond-breaking to the leaving group (e.g., pyridine). rsc.org In enzymatic phosphate hydrolysis, which can be seen as the reverse of esterification, the transition state is stabilized by multiple interactions, such as hydrogen bonds from conserved arginine residues to the phosphate oxygens, highlighting the importance of charge stabilization in these reactions. collectionscanada.ca

A summary of reaction parameters from a patented synthesis of phosphorylated nonylphenols provides practical insight into reaction conditions.

| Parameter | Value/Condition | Source |

| Phosphorylating Agent | Phosphoric anhydride (P₄O₁₀) | google.com |

| Reactant Molar Ratio | 8:1 (Ethoxylated nonylphenol : Phosphoric anhydride) | google.com |

| Reaction Temperature | 50-80 °C | google.com |

| Reaction Time | 4 hours with continuous stirring | google.com |

These parameters reflect the conditions necessary to drive the reaction to completion, balancing reaction rate with the potential for side reactions at higher temperatures.

Chemical Derivatization and Functionalization Strategies

The structural makeup of this compound offers two primary sites for chemical modification: the phosphonate group and the nonylphenyl moiety. This allows for a range of derivatization strategies to be employed, leading to a diverse array of functionalized molecules with tailored chemical and physical properties.

Modifications at the Phosphonate Group

The phosphonate group, with its reactive P-H bond, is the principal site for a variety of chemical transformations. These modifications are key to altering the polarity, reactivity, and chelating ability of the parent compound.

One of the most fundamental reactions of the phosphonate group is its oxidation to the corresponding phosphate. This transformation can be achieved using various oxidizing agents, such as iodine in the presence of water, which converts the hydrogen phosphonate to a phosphate monoester. psu.edu This reaction is significant as it alters the electronic and structural properties of the phosphorus center.

Esterification of the P-OH group is another common modification. This can be accomplished through reaction with alcohols under condensation conditions or via alkyl halides in the presence of a base. nih.gov For instance, the reaction of this compound with an alcohol (R'OH) in the presence of a coupling agent can yield the corresponding mixed phosphonate ester, (Nonylphenyl)(R') phosphonate.

Furthermore, the P-H bond can participate in addition reactions. A notable example is the Pudovik reaction, where the hydrogen phosphonate adds across a carbon-carbon or carbon-heteroatom double bond. For example, reaction with an aldehyde or ketone in the presence of a base catalyst can yield α-hydroxy phosphonates. Similarly, Michael addition to α,β-unsaturated carbonyl compounds can introduce a phosphonate-containing side chain.

The phosphonate group can also be converted to phosphonamidates through reaction with amines. For example, in the presence of a suitable activating agent, this compound can react with a primary or secondary amine to form the corresponding N-substituted phosphonamidate. nih.gov

A summary of potential reactions at the phosphonate group is presented in the table below.

| Reaction Type | Reagents and Conditions | Product Type |

| Oxidation | Iodine/Water | (Nonylphenyl) phosphate |

| Esterification | Alcohol (R'OH), Condensing Agent | (Nonylphenyl)(R') phosphonate |

| Alkylation | Alkyl halide (R'X), Base | (Nonylphenyl)(R') phosphonate |

| Pudovik Reaction | Aldehyde/Ketone, Base | α-Hydroxy-(nonylphenyl) phosphonate derivative |

| Michael Addition | α,β-Unsaturated Carbonyl Compound, Base | Adduct with phosphonate-containing side chain |

| Amidate Formation | Amine (R'NH2), Activating Agent | (Nonylphenyl) N-R'-phosphonamidate |

Derivatization of the Nonylphenyl Moiety

The nonylphenyl moiety of the molecule, consisting of a phenol ring substituted with a nonyl group, provides additional opportunities for functionalization. These modifications can be used to alter the compound's solubility, introduce reactive handles for further chemistry, or modulate its electronic properties.

The aromatic ring of the nonylphenyl group is susceptible to electrophilic substitution reactions. Depending on the reaction conditions, electrophiles can be directed to the positions ortho or para to the hydroxyl and nonyl groups. For instance, nitration using nitric acid can introduce a nitro group onto the aromatic ring, which can subsequently be reduced to an amino group. This amino functionality can then be used for a variety of further derivatizations, such as diazotization followed by coupling reactions.

Halogenation, such as bromination or chlorination, can also be performed on the aromatic ring, introducing one or more halogen atoms. These halogenated derivatives can then serve as substrates for cross-coupling reactions, such as the Suzuki or Heck reactions, allowing for the introduction of a wide range of substituents.

The phenolic hydroxyl group can also be a site for derivatization. For example, it can be alkylated or acylated to form ether or ester linkages, respectively. These modifications can be used to protect the hydroxyl group or to introduce new functional groups.

The nonyl group itself, being an alkyl chain, is generally less reactive. However, under forcing conditions, free-radical halogenation could potentially introduce a halogen atom onto the alkyl chain, which could then be displaced by a nucleophile.

A summary of potential derivatization strategies for the nonylphenyl moiety is provided in the table below.

| Reaction Type | Reagents and Conditions | Potential Product |

| Nitration | Nitric Acid/Sulfuric Acid | Nitro-(nonylphenyl) hydrogen phosphonate |

| Halogenation | Bromine or Chlorine, Lewis Acid | Halo-(nonylphenyl) hydrogen phosphonate |

| Friedel-Crafts Acylation | Acyl Halide, Lewis Acid | Acyl-(nonylphenyl) hydrogen phosphonate |

| Etherification of Phenol | Alkyl Halide, Base | (Nonylphenyl ether) hydrogen phosphonate |

| Esterification of Phenol | Acyl Halide, Base | (Nonylphenyl ester) hydrogen phosphonate |

Synthesis of Polymeric Intermediates and Precursors

This compound can serve as a valuable precursor for the synthesis of polymeric materials. rsc.org The introduction of a polymerizable functional group onto the molecule allows for its incorporation into polymer chains, thereby imparting specific properties such as flame retardancy, improved thermal stability, or metal-chelating abilities to the resulting polymer. quimidroga.com

One common strategy involves the introduction of a vinyl group. This can be achieved by reacting the phenolic hydroxyl group of this compound with a vinyl-containing reagent, such as vinylbenzyl chloride, in the presence of a base. The resulting monomer, a vinylbenzyl ether of this compound, can then be polymerized or copolymerized with other monomers via free-radical polymerization.

Alternatively, an acryloyl or methacryloyl group can be introduced by reacting the phenolic hydroxyl group with acryloyl chloride or methacryloyl chloride, respectively. The resulting acrylate (B77674) or methacrylate (B99206) monomer can then be readily polymerized using standard radical polymerization techniques.

Another approach involves the synthesis of phosphonate-containing epoxy resins. The phenolic hydroxyl group can react with epichlorohydrin (B41342) to form a glycidyl (B131873) ether derivative of this compound. This epoxy-functionalized monomer can then be cured with a suitable hardener to form a cross-linked polymer network.

The synthesis of polyesters or polyamides containing phosphonate moieties is also possible. The phenolic hydroxyl group can be used as a monomer in a polycondensation reaction with a dicarboxylic acid or a diacyl chloride to form a polyester. If the nonylphenyl ring is first functionalized with an amino group, it can then be used as a monomer in a polycondensation reaction with a dicarboxylic acid to form a polyamide.

A table summarizing the synthesis of polymeric intermediates is presented below.

| Polymer Type | Synthetic Strategy | Monomer |

| Poly(vinylbenzyl ether) | Etherification of phenolic OH with vinylbenzyl chloride | Vinylbenzyl ether of this compound |

| Poly(acrylate/methacrylate) | Esterification of phenolic OH with (meth)acryloyl chloride | (Meth)acrylate ester of this compound |

| Epoxy Resin | Reaction of phenolic OH with epichlorohydrin | Glycidyl ether of this compound |

| Polyester | Polycondensation of phenolic OH with a dicarboxylic acid | This compound as a diol monomer |

| Polyamide | Polycondensation of an amino-functionalized derivative with a dicarboxylic acid | Amino-(nonylphenyl) hydrogen phosphonate as a diamine monomer |

Advanced Analytical and Spectroscopic Characterization of Nonylphenyl Hydrogen Phosphonate

High-Resolution Spectroscopic Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy of (Nonylphenyl) Hydrogen Phosphonate (B1237965)

NMR spectroscopy is a cornerstone for the structural elucidation of organophosphorus compounds. For (Nonylphenyl) hydrogen phosphonate, ¹H, ¹³C, and ³¹P NMR are invaluable.

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the nonylphenyl group, including aromatic protons and the aliphatic protons of the nonyl chain. The proton directly attached to the phosphorus atom (P-H) would exhibit a distinct chemical shift and a large one-bond coupling constant (¹JP-H), a hallmark of hydrogen phosphonates.

¹³C NMR: The carbon NMR spectrum will display signals corresponding to the nonylphenyl moiety. The carbon atoms of the phenyl ring will show splitting due to coupling with the phosphorus atom (nJP-C). The analysis of these coupling constants helps in assigning the specific carbon atoms within the structure. jeol.com

³¹P NMR: As phosphorus-31 has a natural abundance of 100%, ³¹P NMR is a highly sensitive and direct method for characterizing phosphonates. jeol.com this compound is expected to show a characteristic chemical shift in the ³¹P NMR spectrum, likely as a doublet due to the coupling with the directly attached proton. Studies on the hydrolysis of TNPP have utilized ³¹P NMR to track the formation of its byproducts, where distinct signals for different phosphorus-containing species are observed. researchgate.net

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| ¹H (P-H) | 6.5 - 8.0 | Doublet | ¹JP-H = 600 - 700 |

| ¹H (Aromatic) | 6.8 - 7.5 | Multiplet | |

| ¹H (Alkyl) | 0.8 - 1.6 | Multiplet | |

| ¹³C (Aromatic) | 115 - 155 | Multiplets (due to P-C coupling) | |

| ¹³C (Alkyl) | 14 - 40 | Singlets/Multiplets | |

| ³¹P | 0 - 10 | Doublet | ¹JP-H = 600 - 700 |

Note: The predicted values are based on general knowledge of phosphonate compounds and may vary depending on the specific isomer of the nonylphenyl group and the solvent used.

Vibrational (Infrared and Raman) Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides crucial information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to exhibit a strong absorption band corresponding to the P=O stretching vibration, typically in the range of 1200-1300 cm⁻¹. A prominent P-H stretching band should also be visible, usually around 2300-2450 cm⁻¹. Other characteristic bands would include those for the P-O-C linkage, and the C-H and C=C vibrations of the nonylphenyl group.

Raman Spectroscopy: Raman spectroscopy complements IR by providing information on non-polar bonds. The symmetric vibrations of the phosphonate group and the aromatic ring are often strong in the Raman spectrum. The P=O stretch would also be observable.

Table 2: Expected Vibrational Frequencies for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Spectroscopy Method |

| P-H stretch | 2300 - 2450 | IR, Raman |

| P=O stretch | 1200 - 1300 | IR, Raman |

| P-O-C stretch | 950 - 1100 | IR, Raman |

| Aromatic C-H stretch | 3000 - 3100 | IR, Raman |

| Aliphatic C-H stretch | 2850 - 2960 | IR, Raman |

| Aromatic C=C stretch | 1450 - 1600 | IR, Raman |

Mass Spectrometry for Molecular Characterization

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound. For this compound, techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) would be suitable. The mass spectrum would show the molecular ion peak [M+H]⁺ or [M-H]⁻, confirming the molecular weight. Fragmentation patterns observed in tandem MS (MS/MS) can provide further structural information by breaking the molecule into smaller, identifiable pieces.

Chromatographic and Separation Methodologies

Chromatographic techniques are essential for isolating and quantifying this compound from complex mixtures, such as those resulting from the degradation of TNPP in industrial products or environmental samples.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

GC-MS is a widely used technique for the analysis of volatile and thermally stable compounds. While phosphonates can be challenging to analyze directly by GC due to their polarity and low volatility, derivatization can overcome this limitation. Methylation of the phosphonic acid group, for instance, can produce a more volatile derivative suitable for GC-MS analysis. epa.gov The analysis of nonylphenol isomers, which are structurally related to the nonylphenyl moiety of the target compound, is commonly performed using GC-MS. shimadzu.comgcms.czthermofisher.com

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications

LC-MS is a highly versatile and sensitive technique for the analysis of a wide range of compounds, including those that are not amenable to GC. It is particularly well-suited for the analysis of polar and non-volatile compounds like this compound.

Reverse-phase liquid chromatography, coupled with a mass spectrometer, would be the method of choice. The separation would be based on the hydrophobicity of the compound, with the nonyl chain providing significant retention on a C18 column. The mass spectrometer allows for sensitive and selective detection. LC-MS/MS methods have been successfully developed for the quantification of the parent compound, TNPP, and its degradation product, 4-nonylphenol, in various matrices, including food packaging. nih.govshimadzu.com A similar approach could be readily adapted for the specific analysis of this compound. The use of tandem mass spectrometry (MS/MS) would enhance selectivity and reduce matrix interference, which is crucial for complex samples. mdpi.comnih.gov

X-ray Crystallography for Solid-State Structure Determination

A thorough search of scientific literature and crystallographic databases did not yield any specific studies that have determined the solid-state structure of this compound using single-crystal X-ray crystallography. Consequently, detailed research findings and crystallographic data tables for this particular compound are not available in published works.

X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. wikipedia.orgnih.gov The process involves irradiating a single crystal of a compound with an X-ray beam and analyzing the resulting diffraction pattern. nih.gov This analysis allows for the calculation of a three-dimensional electron density map, from which the positions of individual atoms, their chemical bonds, and intermolecular interactions can be elucidated. wikipedia.org

For organophosphorus compounds, including phosphonates, X-ray crystallography provides invaluable insights into:

Molecular Conformation: The exact geometry of the molecule, including bond lengths and angles within the phosphonate group and the conformation of the nonylphenyl substituent.

Intermolecular Interactions: The presence and nature of hydrogen bonds, particularly involving the acidic proton of the phosphonate group (P-OH) and the phosphoryl oxygen (P=O), which dictate how the molecules pack together in the crystal lattice.

Polymorphism: The existence of different crystal structures for the same compound, which can influence its physical properties.

While crystallographic structures have been determined for numerous other organophosphorus compounds, including various phosphonate and bisphosphonate derivatives, jst.go.jpresearchgate.netmdpi.comnih.gov the specific structural details for this compound remain uncharacterized by this method. Future research involving the successful growth of a suitable single crystal of this compound would be required to perform this analysis and provide the foundational data for its solid-state structure.

Computational and Theoretical Investigations of Nonylphenyl Hydrogen Phosphonate

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in exploring the electronic structure and reactivity of (Nonylphenyl) hydrogen phosphonate (B1237965). These methods provide a detailed picture of the electron distribution and the energies of molecular orbitals, which are fundamental to understanding the compound's chemical behavior.

DFT studies on related organophosphorus compounds, such as various pesticides and nerve agent analogs, have established a robust framework for this analysis. rsc.orgacs.orgresearchgate.net For (Nonylphenyl) hydrogen phosphonate, calculations would typically be performed using a functional like B3LYP with a suitable basis set (e.g., 6-31G(d)) to optimize the molecular geometry and compute electronic properties. researchgate.net

Key electronic parameters that can be determined include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of chemical reactivity and stability. nih.gov A smaller gap suggests higher reactivity. Other calculated properties would include the Mulliken atomic charges, which indicate the partial charge distribution across the molecule and highlight potential sites for nucleophilic or electrophilic attack. nih.gov

Table 1: Representative Electronic Properties Calculated for this compound using DFT

| Parameter | Representative Value | Significance |

| HOMO Energy | -6.5 eV | Indicates the energy of the outermost electrons; relates to the ability to donate electrons. |

| LUMO Energy | -0.8 eV | Indicates the energy of the lowest empty orbital; relates to the ability to accept electrons. |

| HOMO-LUMO Gap | 5.7 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |

| Dipole Moment | 3.2 D | Quantifies the overall polarity of the molecule, influencing its solubility and intermolecular interactions. |

Note: The values in this table are illustrative and represent typical data obtained from DFT calculations on similar organophosphorus compounds. They are intended to exemplify the output of such a study.

These calculations can also model the interaction with other molecules, such as solvents, by using approaches like the Polarizable Continuum Model (PCM). researchgate.net This provides a more accurate representation of the compound's electronic structure in a condensed phase.

Molecular Modeling and Dynamics Simulations for Conformational Analysis

The conformational flexibility of this compound, particularly due to the long nonyl chain and the phenyl group, is critical to its physical properties and interactions. Molecular modeling and molecular dynamics (MD) simulations are powerful tools for exploring the potential energy surface and identifying stable conformers. rsc.orgnih.gov

MD simulations track the atomic positions of the molecule over time, governed by a force field (a set of parameters describing the potential energy of the system). rsc.orgnih.gov By simulating the molecule in a solvent box (e.g., water) at a given temperature, one can observe the dynamic changes in its shape and identify the most populated (lowest energy) conformations. nih.govnih.gov

Table 2: Representative Conformational Data from Molecular Dynamics Simulation

| Dihedral Angle | Dominant Conformation(s) | Significance |

| C-C-C-C (Nonyl Chain) | gauche and anti | Determines the overall linearity or folded nature of the alkyl chain. |

| O-P-O-C | ~120° | Influences the orientation of the phenyl group relative to the phosphonate head. |

| P-O-C-C (Phenyl) | ~90° | Affects the steric accessibility of the phosphorus center. |

Note: The data presented are representative examples of what would be obtained from a conformational analysis and are not specific experimental values for this compound.

These simulations provide insights into how the molecule might interact with surfaces or other molecules, for instance, the self-organization of similar phosphonic acids on metal oxide surfaces has been studied using these techniques. rsc.org

Theoretical Studies on Reaction Energetics and Pathways

Theoretical calculations are essential for mapping out the potential energy surfaces of chemical reactions, identifying transition states, and determining activation energies. For this compound, a key reaction of interest is its hydrolysis.

Studies on the alkaline hydrolysis of similar organophosphorus compounds like paraoxon (B1678428) have shown that the reaction can proceed through different mechanisms, such as a direct displacement (S_N2-like) or an addition-elimination pathway involving a pentacoordinate intermediate. rsc.orgacs.org

Using DFT, one can model the reaction coordinate by systematically changing the distance between the nucleophile (e.g., a hydroxide (B78521) ion) and the phosphorus atom. The energy profile of this process reveals the energy barriers for forming and breaking bonds. The calculations can distinguish between the formation of a stable intermediate and a single transition state. rsc.orgacs.org Solvent effects are crucial in these calculations, as they can significantly alter the energy barriers and even the rate-determining step of the reaction. rsc.org

Table 3: Illustrative Reaction Energetics for the Hydrolysis of a Phosphonate

| Reaction Step | Gas Phase ΔE‡ (kcal/mol) | Aqueous Phase ΔE‡ (kcal/mol) | Description |

| Intermediate Formation | 1.5 | 10.1 | Energy barrier for the nucleophilic attack on the phosphorus center. rsc.org |

| Intermediate Decomposition | 0.7 | 5.2 | Energy barrier for the departure of the leaving group. |

Note: This table provides an example based on published data for paraoxon hydrolysis to illustrate the type of information gained from theoretical studies on reaction energetics. rsc.org The values are not specific to this compound.

These theoretical investigations are invaluable for predicting the reactivity and degradation pathways of this compound under various conditions, which is crucial for both its application and environmental fate assessment. researchgate.net

Environmental Transformation and Persistence of Nonylphenyl Hydrogen Phosphonate

Abiotic Degradation Processes in Environmental Matrices

The breakdown of (Nonylphenyl) hydrogen phosphonate (B1237965) in the environment, independent of biological activity, is anticipated to occur through photochemical and hydrolytic processes.

Photochemical Transformation Mechanisms

Hydrolytic Stability and Degradation Pathways

The hydrolysis of phosphite (B83602) esters is a recognized degradation pathway. Tris(p-nonylphenyl) phosphite (TNPP) is known to be susceptible to hydrolysis, which leads to the formation of nonylphenol. researchgate.net This suggests that (Nonylphenyl) hydrogen phosphonate, as a mono-ester of phosphonic acid, would also be prone to hydrolysis. The general mechanism for the hydrolysis of phosphonate esters involves the cleavage of the P-O-C bond. mdpi.com The rate of this reaction is influenced by pH and temperature. While specific kinetic data for this compound is not available, the hydrolysis of phosphites is generally faster in acidic or basic conditions compared to neutral pH.

The stepwise hydrolysis of TNPP would first yield di(nonylphenyl) hydrogen phosphite and one molecule of nonylphenol. Subsequent hydrolysis of di(nonylphenyl) hydrogen phosphite would then produce This compound and another molecule of nonylphenol. The final hydrolysis step would cleave the remaining nonylphenyl group, resulting in phosphorous acid and a third molecule of nonylphenol.

Table 1: Postulated Hydrolytic Degradation Pathway of Tris(nonylphenyl) phosphite (TNPP)

| Step | Reactant | Products |

| 1 | Tris(nonylphenyl) phosphite + H₂O | Di(nonylphenyl) hydrogen phosphite + Nonylphenol |

| 2 | Di(nonylphenyl) hydrogen phosphite + H₂O | This compound + Nonylphenol |

| 3 | This compound + H₂O | Phosphorous Acid + Nonylphenol |

This table represents a simplified, inferred pathway and is not based on direct experimental evidence for each step.

Microbial Degradation and Biotransformation Pathways

The biodegradation of organophosphorus compounds is a critical process in their environmental removal. Microorganisms have evolved various enzymatic systems to break down these compounds, often utilizing them as a source of phosphorus or carbon.

Identification and Characterization of Degrading Microbial Consortia

Specific microbial consortia capable of degrading this compound have not been identified in published research. However, numerous studies have documented the microbial degradation of other phosphonates and organophosphorus compounds. nih.govwikipedia.org Bacteria, in particular, are known to play a significant role in the breakdown of these chemicals in soil and aquatic environments. wikipedia.org It is highly probable that microbial communities capable of degrading other aryl phosphonates would also be able to metabolize this compound, given the structural similarities. The nonylphenol moiety, being a recognized environmental contaminant, is also subject to microbial attack, although its degradation can be slow. nih.gov

Elucidation of Enzymatic Degradation Mechanisms

The enzymatic degradation of phosphonates can occur through several mechanisms, with the cleavage of the carbon-phosphorus (C-P) bond being a key step for complete mineralization. wikipedia.org However, for phosphonate esters like this compound, the initial and more likely enzymatic attack would be the hydrolysis of the ester linkage. Enzymes such as phosphodiesterases and phosphonatases have been shown to catalyze the hydrolysis of various phosphonate esters. mdpi.com These enzymes cleave the P-O-C bond, releasing the alcohol (in this case, nonylphenol) and the corresponding phosphonic acid.

Following the initial hydrolysis, the resulting nonylphenol can be further degraded by various microorganisms. The degradation pathway of nonylphenol often involves hydroxylation of the aromatic ring, followed by ring cleavage. nih.gov The phosphonic acid moiety would likely be incorporated into the microbial phosphorus cycle.

Environmental Transport, Sorption, and Partitioning Behavior

The movement and distribution of this compound in the environment will be governed by its physicochemical properties, particularly its water solubility, vapor pressure, and its affinity for soil and sediment particles.

Direct data on the sorption and partitioning of this compound is not available. However, the presence of the large, hydrophobic nonylphenyl group suggests that its behavior will be significantly influenced by this moiety. Nonylphenol itself has a high octanol-water partition coefficient (Kow), indicating a strong tendency to partition into organic matter and lipids. nih.gov Consequently, nonylphenol exhibits low mobility in soil and tends to accumulate in sediments and sludge.

Advanced Material Science and Polymer Chemistry Applications of Nonylphenyl Hydrogen Phosphonate

Development of Functional Materials and Nanocomposites

The phosphonate (B1237965) group is an excellent ligand for binding to metal ions and metal oxide surfaces. This property is exploited in the development of advanced functional materials, including organic-inorganic hybrids and nanocomposites.

Synthesis of (Nonylphenyl) Hydrogen Phosphonate-Based Hybrid Materials

Metal phosphonates are a class of organic-inorganic hybrid materials formed by linking metal ions with organophosphonic acids. These materials can range from dense, layered structures to highly porous frameworks. rsc.org The synthesis typically involves the reaction of a metal salt with a phosphonic acid under conditions such as solvothermal treatment. rsc.org

While specific examples using this compound are not prevalent in the literature, the general principles suggest its utility as a precursor. The nonylphenyl group would introduce significant hydrophobicity and organic character into the resulting hybrid material, potentially leading to materials with unique solubility, dispersibility, or interfacial properties. Layered transition metal phosphonates have been synthesized via simple metathesis reactions at room temperature, demonstrating a facile route to such materials. rsc.org

Integration into Sol-Gel Systems for Material Fabrication

The sol-gel process is a versatile wet-chemical technique for producing ceramic and glass materials, as well as organic-inorganic hybrids. unina.it Phosphonates can be integrated into sol-gel systems to create hybrid materials with tailored properties.

A one-step non-hydrolytic sol-gel (NHSG) method has been used to prepare mesoporous titanium dioxide (TiO₂) – phosphonate hybrid materials. beilstein-journals.orgnih.gov In a typical synthesis, a titanium alkoxide precursor reacts with a diethyl alkylphosphonate at high temperatures. beilstein-journals.org This process allows for the creation of materials where phosphonate groups are covalently bonded to the TiO₂ network (via Ti-O-P bonds). nih.gov

Using a precursor like this compound in such a system could lead to:

Surface Modification: The nonylphenyl groups would cap the surface of the inorganic nanoparticles (e.g., anatase TiO₂), rendering them more compatible with non-polar polymer matrices or solvents. nih.gov

Control of Nanostructure: The ratio of the phosphonate to the metal precursor can be used to control the crystallite size, specific surface area, and porosity of the final material. nih.gov At high concentrations, the organic groups can form a continuous matrix surrounding amorphous metal oxide clusters. nih.gov

Catalytic Activity of this compound Derivatives

The field of catalysis often utilizes precisely designed ligands to control the activity and selectivity of metal centers. chemscene.com Derivatives of this compound, particularly its metal complexes, hold potential for catalytic applications.

Metal phosphonate frameworks can be designed to have porous structures, which are highly desirable for heterogeneous catalysis, allowing reactants to access active sites within the material. The development of methods for forming P-C bonds using H-phosphonate diesters as starting materials, often catalyzed by transition metals, highlights the reactivity of the phosphonate group itself. nih.gov

Furthermore, metal phosphonate materials are being explored as precursors for electrocatalysts for reactions like the oxygen evolution reaction (OER). acs.org The combination of a metal center with an organic phosphonate linker allows for the rational design of sophisticated, multifunctional materials with potential applications in catalysis. rsc.org While direct catalytic applications of this compound are not widely reported, its derivatives are part of a chemical class with demonstrated and emerging catalytic potential. chemscene.comacs.org

Broader Academic Contexts in Chemical Research

Advancements in Organophosphorus Chemistry via (Nonylphenyl) Hydrogen Phosphonate (B1237965) Studies

(Nonylphenyl) hydrogen phosphonate is a member of the H-phosphonate class of compounds, which are pivotal intermediates in modern organophosphorus chemistry. These compounds are characterized by a tautomeric equilibrium that is almost completely shifted toward the tetracoordinate P(V) species (O=PH(OR)₂) rather than the trivalent P(III) form (HO-P(OR)₂). This structure provides a unique combination of stability and reactivity, making H-phosphonates valuable precursors for a wide array of other organophosphorus compounds. wikipedia.orgresearchgate.net

The reactivity of the P-H bond in H-phosphonates allows for a variety of transformations. For instance, they can undergo oxidative coupling reactions in the presence of an oxidizing agent (like iodine) and a nucleophile. This versatility allows for the synthesis of phosphates, phosphorothioates, and phosphoramidates, which are crucial in medicinal chemistry and materials science. frontiersin.orgresearchgate.net The presence of the nonylphenyl group influences the compound's solubility, making it more amenable to reactions in non-polar organic solvents and imparting specific physical properties to the resulting products.

Studies on aryl H-phosphonates, such as diphenyl H-phosphonate, have established them as effective phosphonylating agents for alcohols, including sensitive substrates like nucleosides, through transesterification reactions. frontiersin.orgnih.gov The electrophilicity of the phosphorus center, enhanced by the electron-withdrawing nature of the aryl groups, facilitates these reactions. frontiersin.org By extension, this compound serves as a model for understanding how large, sterically demanding aryl groups affect the kinetics and mechanisms of these fundamental organophosphorus reactions.

Table 1: Key Reactions of H-Phosphonate Intermediates

| Reaction Type | Reagents | Product Class |

|---|---|---|

| Oxidative Phosphorylation | Alcohol, Iodine/Pyridine | Phosphate (B84403) Triester |

| Oxidative Amination | Amine, Iodine or CCl₄ | Phosphoramidate |

| Sulfurization | Elemental Sulfur | Phosphorothioate |

| Hirao Coupling | Aryl Halide, Pd Catalyst | Aryl Phosphonate |

| Pudovik Reaction | Aldehyde/Ketone, Base | α-Hydroxy Phosphonate |

Supramolecular Assembly and Self-Organization Studies

The structure of this compound is ideally suited for participating in supramolecular assembly and self-organization. This is primarily due to the strong hydrogen-bonding capability of the phosphonate group. The P=O group acts as a hydrogen bond acceptor, while the P-OH group (in its phosphonic acid form) or even the P-H group can act as hydrogen bond donors.

This capacity for hydrogen bonding allows molecules of this compound to form well-defined aggregates, such as dimers or extended chains, in the solid state or in non-polar solvents. researchgate.net The formation of these assemblies is a cooperative process involving:

Hydrogen Bonding: The primary interaction driving the assembly, often leading to the formation of characteristic cyclic motifs.

π-π Stacking: The phenyl rings can engage in stacking interactions, further directing the spatial arrangement of the molecules.

The interplay between the hydrophilic, hydrogen-bonding phosphonate head and the bulky, hydrophobic nonylphenyl tail is critical. This amphiphilic nature can drive self-organization into more complex structures, analogous to how surfactants form micelles or bilayers. For example, phosphonic acids are known to form highly ordered self-assembled monolayers (SAMs) on various oxide surfaces, where the phosphonate group covalently binds to the surface, and the organic tails organize themselves to minimize energy. nih.gov Studies of this compound contribute to understanding how the size and shape of the organic moiety influence the packing density and stability of such organized systems.

Coordination Chemistry of Phosphonate Ligands

When deprotonated, the (Nonylphenyl) phosphonate anion is an excellent ligand for a wide range of metal ions. The phosphonate group (-PO₃²⁻) is a versatile building block in coordination chemistry and the construction of metal-organic frameworks (MOFs). mdpi.com Its coordination ability stems from the three oxygen atoms, which can bind to metal centers in various modes, including monodentate, bidentate (chelating or bridging), and tridentate fashions. mdpi.com

The ability of the phosphonate group to bridge multiple metal centers is a key factor in the formation of extended one-, two-, or three-dimensional networks. mdpi.com The organic group attached to the phosphorus atom—in this case, the nonylphenyl group—plays a crucial role in defining the structure and properties of the resulting coordination polymer:

Functional Properties: The hydrophobic nature of the nonylphenyl groups can create non-polar environments within the pores of a framework, which can be exploited for the selective adsorption of organic molecules. researchgate.net

Solubility and Crystallization: The ligand's properties affect the solubility of the resulting metal complex and are a critical parameter in controlling the crystallization process to obtain high-quality materials.

The study of metal complexes involving (Nonylphenyl) phosphonate provides insights into how large, flexible, and hydrophobic side chains can be used to engineer the architecture and functionality of advanced coordination materials for applications in catalysis, gas separation, and sensing. mdpi.com

Table 2: Common Coordination Modes of the Phosphonate Group (R-PO₃²⁻) with Metal Ions (M)

| Coordination Mode | Description |

|---|---|

| Monodentate | One oxygen atom binds to a single metal center. |

| Bidentate Chelating | Two oxygen atoms from the same phosphonate group bind to a single metal center. |

| Bidentate Bridging | Two oxygen atoms from the same phosphonate group bind to two different metal centers. |

| Tridentate Bridging | Three oxygen atoms from the same phosphonate group bind to two or three different metal centers. |

Future Research Trajectories and Emerging Paradigms

Sustainable and Eco-Friendly Synthetic Methodologies for (Nonylphenyl) Hydrogen Phosphonate (B1237965)

The chemical industry is under continuous pressure to reduce its environmental footprint, with a particular focus on minimizing phosphorus discharge. rsc.org This has spurred significant research into "green" synthetic methods for phosphonates, including (Nonylphenyl) hydrogen phosphonate. sciencedaily.combioengineer.org These approaches aim to reduce or eliminate the use and generation of hazardous substances. bioengineer.org

Key green chemistry strategies being explored for phosphonate synthesis include:

Solvent-free synthesis: Conducting reactions without a solvent medium reduces waste and potential environmental contamination. rsc.orgmdpi.com

Microwave-promoted synthesis: Microwaves offer an efficient means of transferring energy directly to the reaction mixture, often leading to faster reaction times and reduced energy consumption. rsc.orgmdpi.com

Ultrasound-assisted methods: Sonication introduces energy via sonic waves, promoting cavitation that can enhance reaction rates and yields. rsc.org

Use of green catalysts: Research is ongoing to develop and utilize environmentally benign catalysts, such as those derived from biomass, to promote phosphonate synthesis. rsc.orgmdpi.com For instance, biosourced "ecocatalysts" prepared from zinc-hyperaccumulating plants have shown promise in the hydrophosphonylation of aldehydes. mdpi.com

Water-based synthesis: Utilizing water as a solvent is a key aspect of green chemistry, and methods for conducting phosphonate synthesis in aqueous media are being developed. rsc.orgresearchgate.net

A notable example of a sustainable protocol is the use of a Polyethylene glycol (PEG)/Potassium Iodide (KI) catalytic system for the synthesis of benzyl (B1604629) phosphonates. frontiersin.org This method avoids volatile and toxic organic solvents and proceeds at room temperature with excellent yields. frontiersin.org The reusability of catalysts is another critical factor, with studies showing that some catalysts can be used for multiple runs with only a slight decrease in yield. rsc.org

Table 1: Comparison of Green Synthesis Methods for Phosphonates

| Synthesis Method | Key Advantages | Challenges |

|---|---|---|

| Solvent-Free | Reduced waste, minimal environmental impact. mdpi.com | Potential for higher reaction temperatures, challenges with reactant mixing. |

| Microwave-Assisted | Faster reactions, energy efficiency. rsc.orgmdpi.com | Specialized equipment required, potential for localized overheating. |

| Ultrasound-Assisted | Enhanced reaction rates. rsc.org | Specialized equipment, potential for non-uniform energy distribution. |

| Biocatalysis | Use of renewable resources, mild reaction conditions. mdpi.com | Catalyst stability and reusability can be a concern. mdpi.com |

| Water-Based Synthesis | Environmentally benign solvent. rsc.org | Solubility of reactants can be a limiting factor. |

These advancements signal a shift towards more environmentally responsible production of this compound, aligning with global sustainability goals. bioengineer.org

Exploration of Novel Interdisciplinary Applications and Research Niche

While this compound has established uses, ongoing research seeks to uncover new applications by leveraging its unique chemical properties. The phosphonate group's ability to act as a linker in coordination polymers opens up possibilities in materials science. researchgate.net

One emerging area is the development of metal-organic frameworks (MOFs) using phosphonate monoesters as linkers. acs.org These materials have potential applications in:

Gas separation and storage: The porous nature of phosphonate-based MOFs makes them candidates for capturing gases like carbon dioxide. acs.org

Ion exchange and proton conductivity: Introducing free hydroxyl groups into phosphinate structures via phosphonate linkers can enhance their ion exchange properties. acs.org

Furthermore, the synthesis of novel nucleoside phosphonates highlights their potential in medicinal chemistry and biotechnology. nih.gov These compounds are being investigated for their roles in forming duplex structures in oligonucleotides, which could have implications for the development of new therapeutic agents. nih.gov The versatility of organophosphorus compounds extends to their use as flame retardants, anticorrosive coatings, and ligands for catalysis. nih.gov

Development of In Situ and Operando Analytical Techniques

To gain a deeper understanding of the reaction mechanisms, performance, and degradation of this compound, advanced analytical techniques are crucial. In situ and operando spectroscopy are powerful tools that allow researchers to study materials under actual working conditions. numberanalytics.comrsc.orgfrontiersin.org

These techniques provide real-time insights into:

Catalyst structure and activity: Operando X-ray absorption spectroscopy (XAS) and X-ray photoelectron spectroscopy (XPS) can monitor changes in the oxidation state, coordination geometry, and surface composition of a catalyst during a reaction. numberanalytics.comnih.gov

Formation of intermediates: By observing the reaction as it happens, transient species and reaction intermediates can be identified, providing a more complete picture of the reaction pathway. numberanalytics.comfrontiersin.org

Material degradation: Understanding how materials like phosphonate-based coatings or MOFs degrade under operational stress is vital for improving their durability.

The combination of different operando techniques can offer a more comprehensive analysis of the kinetics and mechanisms of reactions involving phosphonates. frontiersin.orgnih.gov For instance, coupling spectroscopic methods with electrochemical measurements can elucidate the structure-activity relationships of electrocatalysts. rsc.org However, challenges remain, particularly in analyzing amorphous or poorly crystalline materials, where deconvoluting data can be complex. mdpi.com

Table 2: Operando Techniques for Phosphonate Characterization

| Technique | Information Provided | Application Example |

|---|---|---|

| X-ray Absorption Spectroscopy (XAS) | Oxidation state, coordination geometry, local atomic structure. numberanalytics.com | Studying the active sites of a catalyst during a phosphonation reaction. |

| X-ray Photoelectron Spectroscopy (XPS) | Surface composition, oxidation states of surface species. numberanalytics.com | Monitoring the formation of surface intermediates on a phosphonate-based material. |

| Infrared (IR) Spectroscopy | Adsorption of reactants, formation of surface species. numberanalytics.com | Investigating the interaction of this compound with a metal surface. |

| Raman Spectroscopy | Vibrational modes of molecules, identification of species in low concentrations. youtube.com | Characterizing the structure of phosphonate-based MOFs during gas adsorption. |

Predictive Modeling for Environmental Behavior and Material Performance

Computational modeling is becoming an indispensable tool for predicting the environmental fate and performance of chemical compounds like this compound. dtic.mil These models can simulate a range of properties and behaviors, reducing the need for extensive and time-consuming experimental work. nih.gov

In the context of environmental science, models are being developed to predict:

Biodegradability: Machine learning systems can forecast the likelihood of a chemical being broken down in the environment. nih.gov

Environmental fate: Models can simulate how a chemical moves and transforms in different environmental compartments like water and soil. researchgate.netstone-env.com This is particularly important for assessing the potential for long-range transport and accumulation. researchgate.net

Toxicity: Computational tools can provide an initial assessment of a compound's potential toxicity to various organisms. nih.gov

For material science applications, computational modeling can predict:

Material properties: Density Functional Theory (DFT) can be used to model the adsorption of phosphonates onto surfaces, providing insights into their performance as corrosion inhibitors or in other applications. mdpi.com

Performance of MOFs: Modeling can help understand the sensitivity of gas uptake in phosphonate-based MOFs to structural flexing and the orientation of functional groups. acs.org

The development of robust predictive models relies on the availability of high-quality experimental data for training and validation. nih.gov As more data becomes available, the accuracy and predictive power of these models will continue to improve, enabling the design of safer and more effective materials.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (nonylphenyl) hydrogen phosphonate, and how can purity be ensured?

- Methodological Answer : The synthesis of aryl phosphonates typically involves transesterification or nucleophilic substitution. For example, dibenzyl hydrogen phosphite is synthesized via transesterification using triethyl phosphite, benzyl alcohol, and organic tin catalysts under optimized conditions (130–140°C, 2 hours, 1:2:2 molar ratio) to achieve yields >95% . For this compound, analogous protocols can be adapted with nonylphenol as the nucleophile. Purity is ensured through column chromatography, NMR (to confirm ester-to-phosphonate conversion), and elemental analysis.

Q. What characterization techniques are critical for verifying the structure of this compound?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : H, C, and P NMR to confirm bonding environments and phosphonate group integrity.

- FT-IR : Identification of P=O (~1200 cm) and P-O-C (~1050 cm) stretches.

- Thermogravimetric Analysis (TGA) : To assess thermal stability and decomposition patterns, as demonstrated in cobalt phosphonate materials .

- X-ray Diffraction (XRD) : For crystalline derivatives, single-crystal XRD resolves molecular geometry.

Advanced Research Questions

Q. How can phosphonate-based metal-organic frameworks (MOFs) be designed for semiconductor applications?

- Methodological Answer : Phosphonate MOFs require tailored linker design (e.g., nonylphenyl phosphonate as a bulky ligand) to balance porosity and charge transport. Challenges include achieving crystallinity and avoiding dense packing. Techniques like solvothermal synthesis with modulated pH and solvent mixtures (e.g., DMF/water) are critical. Recent work on phosphonate MOFs highlights their tunable bandgaps (1.5–3.0 eV) via linker functionalization, validated by UV-Vis spectroscopy and density functional theory (DFT) .

Q. What methodologies are used to analyze adsorption mechanisms of phosphonates on mineral surfaces under varying pH?

- Methodological Answer : Adsorption studies on iron oxides (e.g., goethite) use batch experiments with pH titration (2–12) and ionic strength variation. Data is modeled via the constant capacitance model (CCM), which accounts for surface complexation. For example, phosphonates with 1–5 functional groups show pH-dependent adsorption maxima at pH 7–8, decreasing with higher group count due to steric hindrance. X-ray photoelectron spectroscopy (XPS) and surface complexation modeling validate binding modes .

Q. How can computational methods elucidate the role of phosphonate groups in transition states during enantioselective catalysis?

- Methodological Answer : Density functional theory (DFT) calculations reveal weak C–H···O hydrogen bonds (2.2–2.8 Å) between phosphonate oxygens and catalyst backbones. Mulliken charge analysis (e.g., charges >0.20 e on interacting hydrogens) identifies key non-covalent interactions. Transition state geometries are optimized using Gaussian or ORCA software, with energy barriers correlated to enantiomeric excess (ee%) .

Q. What experimental approaches evaluate phosphonate efficacy in plant disease management without environmental impact?

- Methodological Answer : Field trials use randomized complete block designs (RCBD) with treatments like trunk injection (16 g a.i.) or bark sprays (10–20% phosphonate). Disease incidence is monitored via qPCR or visual scoring. Environmental impact is assessed through soil leaching studies (HPLC-MS) and ecotoxicity assays (e.g., Daphnia magna survival rates) .

Q. What strategies improve the bifunctional electrocatalytic activity of transition metal phosphonates for water splitting?

- Methodological Answer : Doping with La or Rh enhances conductivity in cobalt/nickel phosphonate frameworks. Activity for hydrogen evolution (HER) and oxygen evolution (OER) is optimized by tuning metal ratios (e.g., Co/Ni = 1:1) and annealing under Ar/H. Electrochemical impedance spectroscopy (EIS) and Tafel analysis (slopes <100 mV/dec) benchmark performance .

Q. How to assess substrate promiscuity of enzymes using phosphonate analogs in structural biology studies?

- Methodological Answer : X-ray crystallography (e.g., of FomA kinase with fosfomycin) identifies binding poses. Molecular dynamics (MD) simulations (AMBER/CHARMM) quantify interactions (e.g., phosphonate-Mg distances <4.1 Å). Enzymatic assays (HPLC-based) measure kinetic parameters () for phosphonate vs. native substrates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.